REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[CH:4][C:3]=1[O:11][CH3:12].[CH3:13]I.[H-].[Na+].C[N:18]([CH3:21])C=O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:9])[C:21]#[N:18])=[CH:4][C:3]=1[O:11][CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
16.67 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)CC#N)OC
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
158 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water and with brine
|
Type
|
CUSTOM
|
Details
|
After the solvent is dried
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
are isolated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C=C1)C(C#N)(C)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |